molecular formula C13H14O4S B14197189 1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid CAS No. 847859-16-9

1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid

Katalognummer: B14197189
CAS-Nummer: 847859-16-9
Molekulargewicht: 266.31 g/mol
InChI-Schlüssel: SHVNGFLUNARJSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring substituted with a benzenesulfonyl group and a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene, benzenesulfonyl chloride, and a suitable carboxylating agent.

    Reaction Conditions: The cyclohexene is first reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the benzenesulfonyl derivative. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity.

Analyse Chemischer Reaktionen

1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfonic acids and carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products.

Wissenschaftliche Forschungsanwendungen

1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, aiding in the construction of complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.

Wirkmechanismus

The mechanism by which 1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(Benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid can be compared with similar compounds such as:

    Cyclohex-3-ene-1-carboxylic acid: Lacks the benzenesulfonyl group, resulting in different reactivity and applications.

    Benzenesulfonyl chloride: Contains the benzenesulfonyl group but lacks the cyclohexene and carboxylic acid functionalities.

    Cyclohexene: A simpler structure without the functional groups present in this compound, leading to different chemical behavior.

Eigenschaften

CAS-Nummer

847859-16-9

Molekularformel

C13H14O4S

Molekulargewicht

266.31 g/mol

IUPAC-Name

1-(benzenesulfonyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C13H14O4S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1-5,7-8H,6,9-10H2,(H,14,15)

InChI-Schlüssel

SHVNGFLUNARJSC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC=C1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.